APCI-MS/MS Fragmentation Pattern Differentiation of Para-Isomer from Ortho- and Meta-Isomers
In APCI-MS/MS positive ion mode, p-bis(phenylthio)benzenes (including 1,4-bis(4-methylphenylthio)benzene) exhibit a distinctive fragmentation signature that enables unambiguous differentiation from ortho- and meta-isomers. The para-isomer cannot undergo substituted benzenethiol elimination due to its linear chain structure, whereas ortho- and meta-isomers both exhibit this loss [1]. Additionally, only ortho-isomers show continuous loss of two HS radicals, while meta- and para-isomers exhibit characteristic S₂ elimination via phenyl transfer [1]. These diagnostic fragmentation differences provide a mass spectrometric fingerprint for isomer verification in quality control.
| Evidence Dimension | Fragmentation behavior under APCI-MS/MS (positive ion mode) |
|---|---|
| Target Compound Data | No substituted benzenethiol loss; exhibits S₂ elimination; no continuous loss of two HS radicals |
| Comparator Or Baseline | Ortho-isomer: continuous loss of two HS radicals and substituted benzenethiol loss; Meta-isomer: substituted benzenethiol loss, S₂ elimination, and substituted benzene ring loss |
| Quantified Difference | Qualitative (presence/absence) diagnostic fragmentation pattern differences |
| Conditions | APCI positive ion mode with ion trap mass spectrometer; collision-induced dissociation (CID); DFT calculations at B3LYP/6-31+G(d,p) level |
Why This Matters
This fragmentation signature enables definitive identity confirmation of the para-isomer during incoming quality control, preventing procurement errors where ortho- or meta-isomers are inadvertently supplied.
- [1] Wang, C.L., Mo, Y.W., Cao, X.J., Mo, W.M. Analysis and Differentiation of bis(phenylthio) Benzene Isomers by Atmospheric Pressure Chemical Ionization-Mass Spectrometry. Journal of Chinese Mass Spectrometry Society, 2017, 38(2), 169-176. View Source
